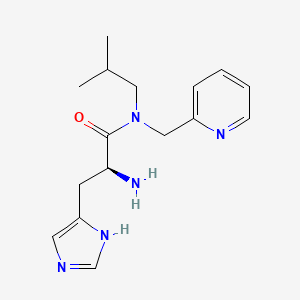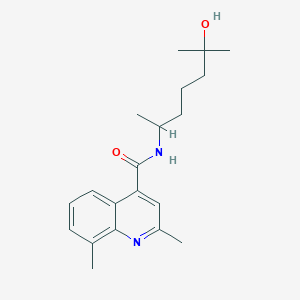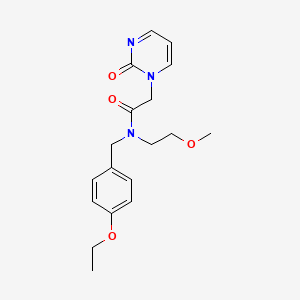![molecular formula C21H34N2O B5901498 4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)
4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as compound 1, and it has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of compound 1 is not yet fully understood. However, it is believed that compound 1 exerts its effects by binding to specific receptors in the body. These receptors are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, compound 1 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Compound 1 has also been found to have antibacterial and antiviral properties.
实验室实验的优点和局限性
One of the main advantages of compound 1 is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, compound 1 is a relatively complex compound, and its synthesis can be challenging. In addition, the mechanism of action of compound 1 is not yet fully understood, which can make it difficult to design experiments to test its effects.
未来方向
There are many potential future directions for research on compound 1. One area of research is the development of new drugs based on compound 1. Another area of research is the elucidation of the mechanism of action of compound 1. This could involve the use of advanced imaging techniques and molecular biology tools to study the interactions between compound 1 and its receptors. Additionally, research could focus on optimizing the synthesis of compound 1 and developing new methods for its production. Finally, research could explore the potential applications of compound 1 in other areas, such as agriculture and environmental science.
Conclusion:
Compound 1 is a complex chemical compound that has been extensively studied for its potential applications in scientific research. Its potential therapeutic applications make it an exciting area of research, and there are many potential future directions for further study. While there are some limitations to its use in lab experiments, the potential benefits of compound 1 make it an important area of research for the future.
合成方法
The synthesis of compound 1 is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, which is then used to synthesize compound 1. The intermediate compound is synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with benzyl chloride in the presence of a base. The resulting intermediate compound is then reacted with 4-bromobutan-1-ol in the presence of a base to yield compound 1.
科学研究应用
Compound 1 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. Compound 1 has been found to have potential therapeutic effects for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, compound 1 has been found to have potential applications in the development of new antibiotics and antiviral drugs.
属性
IUPAC Name |
4-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl-benzylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c24-16-7-6-13-22(17-19-9-2-1-3-10-19)18-20-11-8-15-23-14-5-4-12-21(20)23/h1-3,9-10,20-21,24H,4-8,11-18H2/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMEMLONIXXCT-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN(CCCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN(CCCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)

![2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)

![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)
![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)
![2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5901448.png)
amine](/img/structure/B5901452.png)
![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5901464.png)

![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5901509.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)
